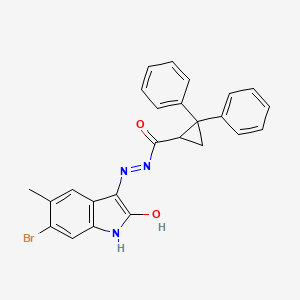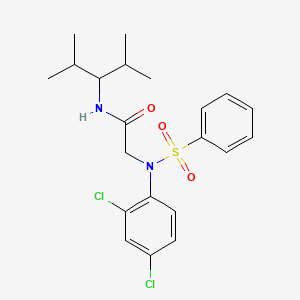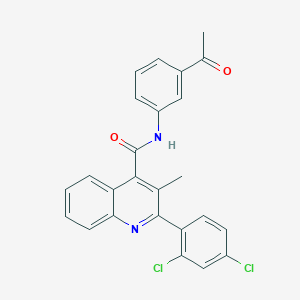
2-(aminomethyl)-2-adamantanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-2-adamantanol hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
作用機序
Target of Action
The primary target of 2-(Aminomethyl)-2-adamantanol hydrochloride, also known as Blarcamesine , is the intracellular sigma-1 chaperone protein . This protein is expressed in most tissues and is located at focal contacts between mitochondria and the endoplasmic reticulum . The sigma-1 receptor forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .
Mode of Action
Blarcamesine acts as an agonist of the sigma-1 receptor . It binds the sigma-1 receptor in the high nanomolar range and the muscarinic receptor in the low micromolar range . By binding to these receptors, Blarcamesine influences the function of various cellular pathways, leading to changes in cellular activity .
Biochemical Pathways
The sigma-1 receptor, the primary target of Blarcamesine, influences multiple cellular pathways and physiological processes . .
Result of Action
Blarcamesine reportedly has memory-preserving and neuroprotective effects . It has been reported to have these effects in mice treated with the muscarinic receptor antagonist scopolamine, with synthetic Aβ oligomer injection, or with the NMDA receptor agonist dizocilpine . Other studies suggest that Blarcamesine may block tau hyperphosphorylation and protect mitochondria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-2-adamantanol hydrochloride typically involves the reaction of 2-adamantanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(aminomethyl)-2-adamantanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(aminomethyl)-2-adamantanone or 2-(aminomethyl)-2-adamantanecarboxylic acid.
Reduction: Formation of 2-(aminomethyl)-2-adamantanol.
Substitution: Formation of various N-substituted derivatives.
科学的研究の応用
2-(aminomethyl)-2-adamantanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.
Medicine: Explored for its antiviral and antibacterial properties, as well as its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
類似化合物との比較
Similar Compounds
1-adamantanol: A related compound with a similar adamantane structure but lacking the amino group.
2-(hydroxymethyl)-2-adamantanol: Another derivative with a hydroxyl group instead of an amino group.
2-(aminomethyl)-2-adamantanone: A ketone derivative with similar structural features.
Uniqueness
2-(aminomethyl)-2-adamantanol hydrochloride is unique due to the presence of both an amino and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its stability, rigidity, and ability to form various derivatives make it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2-(aminomethyl)adamantan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYQDKCUABLROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide](/img/structure/B5227346.png)
![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B5227359.png)
![1-(4-Benzylpiperidin-1-yl)-3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]propan-1-one](/img/structure/B5227366.png)
![5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)

![4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5227374.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)
![2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B5227389.png)
![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)
![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)


![4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B5227441.png)
